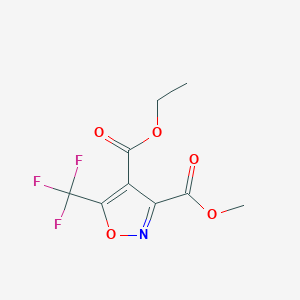

(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

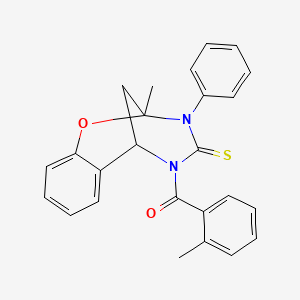

“(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS number 2137982-07-9 . It is offered by Benchchem for various applications .

Molecular Structure Analysis

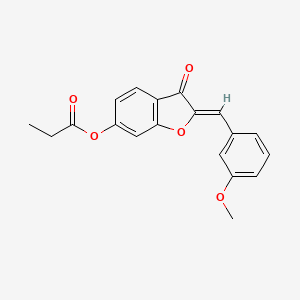

The molecular structure of this compound can be represented by the InChI code1S/C5H10ClNO4S2/c1-7-5 (4-12 (6,8)9)2-3-13 (7,10)11/h5H,2-4H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms. The molecular weight is 247.72 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.72 . .Aplicaciones Científicas De Investigación

Synthesis of Benzoxazoles

Methanesulfonic acid has been utilized as an effective catalyst in the one-pot synthesis of 2-substituted benzoxazoles. This method involves the reaction of 2-aminophenol with acid chlorides generated in situ from carboxylic acids, resulting in excellent yields of benzoxazoles. This process is compatible with various substituents, demonstrating the versatility of methanesulfonyl-based compounds in facilitating complex organic transformations (Kumar, Rudrawar, & Chakraborti, 2008).

Regioselective Methanesulfonylation

Research has shown that regioselective methanesulfonylation of simple aromatics can be achieved using methanesulfonic anhydride over zeolite catalysts. This method affords higher para-selectivity in the synthesis of methyl tolyl sulfone than traditional Friedel-Crafts methanesulfonylation, showcasing the role of methanesulfonyl chloride in enhancing selectivity in organic reactions (Smith, Ewart, El‐Hiti, & Randles, 2004).

Synthesis and Characterization of Methanesulfonates

The synthesis and characterization of various methanesulfonates have been explored, revealing their potential in catalytic reactions such as the Biginelli reaction. Transition metal methanesulfonates, in particular, have been shown to be effective catalysts in the cyclocondensation of aldehydes, 1,3-dicarbonyl compounds, and urea, leading to the synthesis of 3,4-dihydropyrimidinones. This highlights the applicability of methanesulfonyl chloride in the preparation of catalytically active compounds (Wang, Wang, Sun, & Jiang, 2005).

Electrochemical Applications

Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3, which has been studied for its electrochemical properties. The reversible intercalation of sodium into vanadium pentoxide films in this electrolyte suggests potential applications in energy storage devices, demonstrating the utility of methanesulfonyl chloride in developing new materials for batteries (Su, Winnick, & Kohl, 2001).

Propiedades

IUPAC Name |

(2-methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO4S2/c1-7-5(4-12(6,8)9)2-3-13(7,10)11/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJAWFPJICFHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCS1(=O)=O)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{2-[2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2841594.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2841596.png)

![N-(4-acetamidophenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2841597.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2841601.png)

![(1R,5S)-N-(4-chlorobenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2841610.png)

![1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2841615.png)